molecular formula C9H15N3O B2947635 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentanamine CAS No. 1481234-07-4

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentanamine

Cat. No.: B2947635
CAS No.: 1481234-07-4
M. Wt: 181.239
InChI Key: MUWLMGYRXAWPAY-UHFFFAOYSA-N
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Description

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO₄, H₂O₂), reducing agents (e.g., LiAlH₄, NaBH₄), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the compound with fewer oxygen atoms.

Scientific Research Applications

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, oxadiazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentanamine include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the oxadiazole ring with a cyclopentanamine moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-2-8-11-9(13-12-8)6-3-4-7(10)5-6/h6-7H,2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWLMGYRXAWPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CCC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1481234-07-4
Record name 3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentanamine
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